

# Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of Halogenated Compounds

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *3-Bromo-5-chlorobenzene-1,2-diol*

CAS No.: 180995-18-0

Cat. No.: B1287070

[Get Quote](#)

## Introduction: The Unique Challenge of Halogenated Compounds

Halogenated organic compounds represent a vast and structurally diverse class of chemicals, encompassing everything from pharmaceuticals and flame retardants to pesticides and industrial solvents.[1][2] The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) dramatically alters a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics.[3][4] These alterations are often key to their intended function but can also confer significant toxicological risks.

Assessing the cytotoxicity of these compounds is a critical step in drug development, chemical safety assessment, and environmental toxicology. However, their unique properties present distinct challenges. For instance, many low-molecular-weight halogenated compounds are volatile, making it difficult to maintain consistent concentrations in standard in vitro cell culture systems.[5][6] Furthermore, their mechanisms of toxicity are varied, ranging from non-specific membrane damage and oxidative stress to specific receptor-mediated events and induction of apoptosis.[7][8][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cytotoxicity studies for halogenated

compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to build a self-validating and reliable testing strategy. We will explore a multi-parametric approach, leveraging a suite of assays to build a comprehensive profile of a compound's cytotoxic potential.

## Strategic Assay Selection: A Multi-Endpoint Approach

No single assay can fully capture the complexity of cellular toxicity. A truly insightful assessment relies on a carefully selected panel of assays that probe different aspects of cell health. For halogenated compounds, a combination of assays measuring metabolic activity, membrane integrity, and apoptosis is recommended to build a holistic toxicity profile.

```
dot graph "assay_selection_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded, filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
```

```
subgraph "cluster_0" { label="Initial Screening & Viability"; bgcolor="#F1F3F4"; A [label="Metabolic Activity (MTT/XTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Membrane Integrity (LDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
```

```
subgraph "cluster_1" { label="Mechanism of Action"; bgcolor="#F1F3F4"; C [label="Apoptosis Induction (Caspase-3/7)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Oxidative Stress (ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
```

```
subgraph "cluster_2" { label="Data Integration & Interpretation"; bgcolor="#F1F3F4"; E [label="Composite Toxicity Profile", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
```

```
A -> C [label="Decreased viability?"]; B -> C [label="Membrane compromised?"]; A -> D [label="Potential mitochondrial dysfunction?"]; C -> E [label="Apoptotic pathway?"]; D -> E [label="Oxidative damage?"]; B -> E [label="Necrotic/Late Apoptotic?"]; } caption="Figure 1: Strategic workflow for cytotoxicity testing of halogenated compounds."
```

## Metabolic Activity Assays (MTT, XTT, MTS)

The "Why": These colorimetric assays are the workhorses of cytotoxicity screening. They measure the activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt (like MTT) to a colored formazan product.[\[11\]](#)[\[12\]](#) This provides a proxy for overall metabolic activity,

which is generally correlated with cell viability. A decrease in metabolic activity is often one of the earliest signs of cellular stress.

**Causality in Choice:** For halogenated compounds, which can be lipophilic, it's crucial to select a solubilization agent for the formazan crystals that does not interact with the test compound.

DMSO is common, but potential interactions should be ruled out in control experiments. Assays like XTT or MTS, which produce a water-soluble formazan, can circumvent this issue entirely.

**Special Considerations for Halogenated Compounds:**

- **Volatility:** For volatile compounds, exposures must be conducted in sealed plates or specialized exposure chambers to prevent concentration loss.<sup>[5]</sup>
- **Interference:** Test compounds that are colored or that can act as reducing agents may interfere with the assay. A compound-only control (no cells) should always be run to check for direct reduction of the tetrazolium salt.

## Membrane Integrity Assays (LDH Release)

**The "Why":** The lactate dehydrogenase (LDH) assay measures the activity of a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.<sup>[13][14][15]</sup> This is a hallmark of necrosis or late-stage apoptosis.

**Causality in Choice:** This assay is an excellent orthogonal method to pair with a metabolic assay. For example, a compound might inhibit mitochondrial function (low MTT signal) without immediately rupturing the cell membrane (low LDH release). Conversely, a compound that acts as a detergent would cause rapid LDH release. This distinction is critical for understanding the mechanism of action. Halogenated solvents, for instance, may exhibit primary effects on membrane integrity.

**Special Considerations for Halogenated Compounds:**

- **Serum LDH:** Culture medium supplemented with serum contains LDH, which can contribute to background signal. It is advisable to use low-serum medium (e.g., 1%) during the assay period to increase sensitivity.

- **Compound Inhibition:** Some compounds may directly inhibit LDH enzyme activity. A control where the compound is added to the supernatant from lysed, untreated cells can test for this.

## Apoptosis Assays (Caspase-3/7 Activity)

The "Why": Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds, including some halogenated derivatives.[16][17][18] Caspases-3 and -7 are the primary "executioner" caspases, activated during the final stages of both the intrinsic and extrinsic apoptotic pathways.[16][18] Measuring their activity provides a specific and sensitive indicator of apoptosis.

**Causality in Choice:** Observing a decrease in cell viability via MTT without a concurrent, large increase in LDH release strongly suggests an apoptotic mechanism. The caspase-3/7 assay directly confirms this hypothesis. Many halogenated anticancer agents are specifically designed to induce apoptosis in cancer cells.[19]

Special Considerations for Halogenated Compounds:

- **Timing is Key:** Caspase activation is a transient event. The optimal time point for measurement must be determined empirically, often through a time-course experiment.
- **Multiplexing:** Luminescent caspase assays can often be multiplexed with other assays (e.g., a fluorescent viability dye) in the same well, providing more data per sample and normalizing for cell number.[14]

```
dot graph "apoptosis_pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded, filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
```

```
compound [label="Halogenated Compound", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
subgraph "cluster_extrinsic" { label="Extrinsic Pathway"; bgcolor="#F1F3F4"; death_receptor [label="Death Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
```

```
subgraph "cluster_intrinsic" { label="Intrinsic Pathway"; bgcolor="#F1F3F4"; mitochondria [label="Mitochondria\n(Cytochrome c release)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
```

```
caspase37 [label="EXECUTIONER\nCASPASES-3/7", style="bold", fillcolor="#FBBC05",  
fontcolor="#202124"]; apoptosis [label="Apoptosis", shape="diamond", style="filled",  
fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
compound -> death_receptor [label="e.g., ligand mimicry"]; compound -> mitochondria  
[label="e.g., oxidative stress"]; death_receptor -> caspase8; mitochondria -> caspase9;  
caspase8 -> caspase37; caspase9 -> caspase37; caspase37 -> apoptosis; } caption="Figure 2:  
Simplified overview of apoptosis signaling pathways."
```

## Quantitative Data Summary

The following table summarizes the key characteristics of the recommended assays, allowing for easy comparison.

| Assay Principle | Measures                             | Endpoint                  | Advantages                                                          | Disadvantages & Considerations                                                                |
|-----------------|--------------------------------------|---------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| MTT/XTT/MTS     | Mitochondrial dehydrogenase activity | Colorimetric/Fluorometric | High-throughput, sensitive, well-established                        | Indirect measure of viability; potential for compound interference (color, reducing agents)   |
| LDH Release     | Lactate Dehydrogenase in supernatant | Colorimetric/Luminescent  | Measures irreversible membrane damage (necrosis); non-lytic         | Background from serum LDH; potential for compound to inhibit LDH enzyme                       |
| Caspase-3/7 Glo | Executioner caspase activity         | Luminescent               | Specific marker for apoptosis; high sensitivity; can be multiplexed | Transient signal requiring time-course optimization; does not detect non-apoptotic cell death |

## Experimental Protocols

The following protocols are provided as a robust starting point. It is critical to optimize parameters such as cell seeding density, compound concentration range, and incubation times for your specific cell line and halogenated compound.

### Protocol 1: MTT Assay for Metabolic Activity

This protocol is based on the method described by Mossman (1983) and is a widely adopted standard.[\[11\]](#)[\[12\]](#)[\[20\]](#)

#### Materials:

- Cells of interest
- Complete culture medium
- Halogenated test compound
- 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
- Solubilization Solution: DMSO or 0.01 N HCl in 10% SDS solution.
- Plate reader capable of measuring absorbance at 570 nm.

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g.,  $1 \times 10^4$  cells/well) in 100  $\mu$ L of complete culture medium. Incubate for 24 hours (37°C, 5% CO<sub>2</sub>).[\[12\]](#)  
[\[21\]](#)
- Compound Treatment: Prepare serial dilutions of the halogenated compound in culture medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound-containing medium to the appropriate wells. Include vehicle-only controls. For volatile compounds, ensure the plate is sealed or placed in a specialized exposure system.
- Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[\[21\]](#)
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[\[12\]](#)
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
- Solubilization: Carefully aspirate the medium containing MTT. Add 100  $\mu$ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[12\]](#)

- Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[\[11\]](#) Read the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## Protocol 2: LDH Release Assay for Membrane Integrity

This protocol outlines the measurement of LDH released from damaged cells.[\[13\]](#)[\[22\]](#)

Materials:

- Cells and compound-treated plates (from a parallel experiment to Protocol 1)
- 96-well V-bottom plate (for suspension cells) or original flat-bottom plate
- Optically clear 96-well flat-bottom plate for the final reading
- Lysis Buffer (e.g., 1% Triton X-100 in assay medium)
- Commercially available LDH detection kit (containing substrate, cofactor, and dye)
- Plate reader capable of measuring absorbance at ~490 nm.

Procedure:

- Prepare Controls: On the cell plate, designate wells for three types of controls:
  - Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
  - Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.
  - Medium Background Control: Medium only, no cells.
- Supernatant Collection: After the compound incubation period, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.
- Transfer Supernatant: Carefully transfer 50-100  $\mu$ L of supernatant from each well to a new, optically clear 96-well plate. Do not disturb the cell pellet.

- Induce Maximum Lysis: To the "Maximum Release Control" wells, add 10 µL of Lysis Buffer and mix. After 15 minutes, centrifuge the plate and transfer the supernatant as in step 3.
- LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing supernatant.
- Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
- Absorbance Reading: Measure the absorbance at ~490 nm.
- Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) \* 100).

### Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol describes a luminescent assay for measuring executioner caspase activity, a key indicator of apoptosis.[\[14\]](#)[\[16\]](#)

#### Materials:

- Cells and compound-treated plates (white-walled plates are required for luminescence)
- Caspase-Glo® 3/7 Reagent (or equivalent)
- Plate reader with luminescence detection capabilities.

#### Procedure:

- Plate Setup: Seed and treat cells with the halogenated compound in white-walled 96-well plates as described in the MTT protocol.
- Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
- Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

- Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
- Incubate the plate at room temperature for 1 to 3 hours.
- Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
- Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.

## Conclusion: Building a Self-Validating Toxicity Profile

The assessment of cytotoxicity for halogenated compounds requires a nuanced and multi-faceted approach. By moving beyond a single endpoint and integrating data from assays that probe metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7), researchers can construct a robust and mechanistically informative toxicity profile. The causality behind assay selection—understanding why a particular endpoint is being measured—is paramount. Special considerations, such as the volatility of certain halogenated compounds, must be addressed through appropriate experimental design to ensure data integrity. By following these principles and detailed protocols, scientists can generate reliable and comprehensive data to guide drug development, ensure chemical safety, and protect human health.

## References

- National Institute of Standards and Technology. TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. [\[Link\]](#)
- Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. *Environmental Health Perspectives*, 59, 121–128. [\[Link\]](#)
- PubMed. Mechanism of action of toxic halogenated aromatics. [\[Link\]](#)
- Barranco, A., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. *Food and Chemical*

Toxicology, 145, 111677. [[Link](#)]

- [Reddit](#). Why are halogenated chemicals so dangerous to living organisms?. [[Link](#)]
- D'Alessandro, N., et al. (2020). Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. *Antioxidants & Redox Signaling*, 32(1), 34-53. [[Link](#)]
- Safe, S. (1987). Development and Validation of in Vitro Induction Assays for Toxic Halogenated Aromatic Mixtures: A Review. *Toxicology*, 4(1-2), 1-13. [[Link](#)]
- Li, J., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. *Chemical Research in Toxicology*, 33(5), 1184-1192. [[Link](#)]
- [Semantic Scholar](#). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [[Link](#)]
- Eriksson, J., et al. (2007). Screening for genotoxicity using the DRAG assay: investigation of halogenated environmental contaminants. *Mutagenesis*, 22(5), 349-356. [[Link](#)]
- [protocols.io](#). MTT (Assay protocol). [[Link](#)]
- [National Center for Biotechnology Information](#). Cell Viability Assays - Assay Guidance Manual. [[Link](#)]
- [MDPI](#). A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells. [[Link](#)]
- Brown-Woodman, P. D., et al. (1998). In vitro assessment of the effect of halogenated hydrocarbons: chloroform, dichloromethane, and dibromoethane on embryonic development of the rat. *Teratology*, 57(6), 321-333. [[Link](#)]
- [ResearchGate](#). Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. [[Link](#)]
- Wójcik-Pszczola, K., et al. (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. *International Journal of Molecular Sciences*, 26(12), 5493. [[Link](#)]

- Creative Bioarray. LDH Cytotoxicity Assay. [\[Link\]](#)
- University of Texas Health Science Center at San Antonio. MTT ASSAY: Principle. [\[Link\]](#)
- National Toxicology Program. OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [\[Link\]](#)
- Texas Children's Hospital. MTT Cell Assay Protocol. [\[Link\]](#)
- Safavi, M., et al. (2017). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. *In Vitro Cellular & Developmental Biology - Animal*, 54(2), 124-132. [\[Link\]](#)
- BMG Labtech. Cytotoxicity Assays – what your cells don't like. [\[Link\]](#)
- G-Biosciences. LDH Cytotoxicity Assay FAQs. [\[Link\]](#)
- Nuvisan. In vitro toxicology. [\[Link\]](#)
- Svensson, F., Norinder, U., & Bender, A. (2015). Modelling Compound Cytotoxicity Using Conformal Prediction and PubChem HTS Data. *Toxicology Research*, 4(4), 987-995. [\[Link\]](#)
- Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. *Environmental Health Perspectives*, 116(3), 284–291. [\[Link\]](#)
- National Center for Biotechnology Information. Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. [\[Link\]](#)
- United States Environmental Protection Agency. Challenges in developing high-throughput assays to evaluate inhalation toxicity of volatile organic compounds and aerosols. [\[Link\]](#)
- MDPI. Challenges and Applications of Bio-Sniffers for Monitoring Volatile Organic Compounds in Medical Diagnostics. [\[Link\]](#)
- ResearchGate. Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [[cameochemicals.noaa.gov](https://cameochemicals.noaa.gov)]
- 3. reddit.com [[reddit.com](https://reddit.com)]
- 4. pdf.benchchem.com [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 5. nist.gov [[nist.gov](https://nist.gov)]
- 6. Challenges in developing high-throughput assays to evaluate inhalation toxicity of volatile organic compounds and aerosols | Risk Assessment Portal | US EPA [[assessments.epa.gov](https://assessments.epa.gov)]
- 7. Mechanism of action of toxic halogenated aromatics - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Mechanism of action of toxic halogenated aromatics - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. MTT assay protocol | Abcam [[abcam.com](https://abcam.com)]
- 12. bds.berkeley.edu [[bds.berkeley.edu](https://bds.berkeley.edu)]
- 13. creative-bioarray.com [[creative-bioarray.com](https://creative-bioarray.com)]
- 14. bmglabtech.com [[bmglabtech.com](https://bmglabtech.com)]
- 15. info.gbiosciences.com [[info.gbiosciences.com](https://info.gbiosciences.com)]
- 16. pdfs.semanticscholar.org [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 17. mdpi.com [[mdpi.com](https://mdpi.com)]
- 18. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells -

[PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [19. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [21. protocols.io \[protocols.io\]](#)
- [22. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- To cite this document: BenchChem. [Application Notes & Protocols: A Guide to Assessing the Cytotoxicity of Halogenated Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287070#cytotoxicity-assays-for-halogenated-compounds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)